An In-depth Technical Guide to 4-(2-Aminoethyl)benzenesulfonamide: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 4-(2-Aminoethyl)benzenesulfonamide: A Key Building Block in Medicinal Chemistry
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4-(2-Aminoethyl)benzenesulfonamide, a versatile sulfonamide scaffold.
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its unique electronic and structural properties have led to its incorporation into a wide array of therapeutic agents, from pioneering antibacterial drugs to contemporary treatments for cancer, glaucoma, and diabetes.[1][2] This guide focuses on a particularly valuable building block within this chemical class: 4-(2-Aminoethyl)benzenesulfonamide.
Initially, the inquiry into "2-Amino-5-ethylbenzene-1-sulfonamide" revealed a landscape of similarly structured but distinct molecules, highlighting the nuanced yet critical impact of substituent placement on the benzene ring. Through a systematic evaluation of available scientific literature and chemical databases, 4-(2-Aminoethyl)benzenesulfonamide emerged as a well-documented and industrially relevant compound, making it an ideal subject for an in-depth technical exploration. This guide will provide a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a carbonic anhydrase inhibitor and as a pivotal intermediate in the synthesis of the antidiabetic drug, glipizide.
Chemical Identity and Physicochemical Properties
4-(2-Aminoethyl)benzenesulfonamide is a primary arylsulfonamide featuring an aminoethyl substituent at the para position of the benzene ring. This unique arrangement of functional groups imparts a balance of hydrophilicity and chemical reactivity that makes it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 35303-76-5 | [3][4] |
| Molecular Formula | C₈H₁₂N₂O₂S | [3][4] |
| Molecular Weight | 200.26 g/mol | [3][4] |
| IUPAC Name | 4-(2-aminoethyl)benzenesulfonamide | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 150-152 °C | |
| Solubility | Soluble in water and organic solvents such as DMSO and methanol. | [6] |
| pKa | 10.16 (Predicted) |
Synthesis of 4-(2-Aminoethyl)benzenesulfonamide
The synthesis of 4-(2-Aminoethyl)benzenesulfonamide is a multi-step process that typically begins with β-phenylethylamine. The general synthetic strategy involves the protection of the primary amine, followed by chlorosulfonation, amination, and finally deprotection to yield the target compound.[7][8]
Detailed Synthetic Protocol
The following protocol is a representative synthesis of 4-(2-Aminoethyl)benzenesulfonamide, adapted from established industrial processes.[7][8]
Step 1: Acetylation of β-phenylethylamine
-
In a suitable reaction vessel, dissolve β-phenylethylamine in a solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-phenylethyl)acetamide.
Step 2: Chlorosulfonation
-
In a separate, dry reaction vessel equipped with a dropping funnel and a gas outlet, add chlorosulfonic acid and cool it in an ice bath.
-
Slowly add the N-(2-phenylethyl)acetamide from Step 1 to the chlorosulfonic acid with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess chlorosulfonic acid.
-
The product, 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride, will precipitate as a solid and can be collected by filtration.
Step 3: Amination
-
Suspend the 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride from Step 2 in a suitable solvent like acetone.
-
Cool the suspension in an ice-water bath.
-
Add concentrated aqueous ammonia to the suspension with stirring.
-
Continue stirring at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the product, 4-(2-acetamidoethyl)benzenesulfonamide.
-
Collect the solid by filtration and wash with cold water.
Step 4: Hydrolysis (Deprotection)
-
Suspend the 4-(2-acetamidoethyl)benzenesulfonamide from Step 3 in an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the solution and filter to remove any insoluble impurities.
-
Neutralize the filtrate with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to a pH of 7-8.
-
The product, 4-(2-Aminoethyl)benzenesulfonamide, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Figure 1. Synthetic workflow for 4-(2-Aminoethyl)benzenesulfonamide.
Applications in Drug Development and Medicinal Chemistry
The bifunctional nature of 4-(2-Aminoethyl)benzenesulfonamide, possessing both a primary amine and a sulfonamide group, makes it a highly valuable scaffold for the synthesis of more complex molecules with therapeutic potential.
Intermediate in the Synthesis of Glipizide
One of the most significant applications of 4-(2-Aminoethyl)benzenesulfonamide is as a key intermediate in the industrial synthesis of Glipizide, a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes.[6][9][10]
The synthesis of Glipizide from 4-(2-Aminoethyl)benzenesulfonamide involves the acylation of the primary amine with 5-methylpyrazine-2-carboxylic acid, followed by the reaction of the sulfonamide nitrogen with cyclohexyl isocyanate.[9][10]
Figure 2. Role of 4-(2-Aminoethyl)benzenesulfonamide in Glipizide synthesis.
Scaffold for Carbonic Anhydrase Inhibitors
The primary sulfonamide group is a well-established zinc-binding group that is essential for the inhibitory activity of many drugs targeting carbonic anhydrases (CAs).[1][2][11] Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[2][11]
4-(2-Aminoethyl)benzenesulfonamide itself has been investigated as a carbonic anhydrase inhibitor. Furthermore, its primary amino group provides a convenient handle for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced potency and isoform selectivity.
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory action of sulfonamides against carbonic anhydrases is well-understood. The deprotonated sulfonamide nitrogen atom coordinates directly to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle.[1] This strong interaction effectively blocks the enzyme's ability to hydrate carbon dioxide.
Figure 3. General mechanism of carbonic anhydrase inhibition by sulfonamides.
Recent studies have explored the synthesis of dipeptide-sulfonamide conjugates derived from 4-(2-aminoethyl)benzenesulfonamide. These novel compounds have shown potent inhibitory activity against several human carbonic anhydrase isoforms, particularly hCA II and hCA XII, with inhibition constants (Ki) in the low nanomolar range.[12] This highlights the potential of using 4-(2-aminoethyl)benzenesulfonamide as a scaffold for developing isoform-selective carbonic anhydrase inhibitors for various therapeutic applications.
Analytical Characterization
The purity and identity of 4-(2-Aminoethyl)benzenesulfonamide are typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for determining the purity of 4-(2-Aminoethyl)benzenesulfonamide. A typical method would utilize a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[13] Detection is usually performed using a UV detector at a wavelength of approximately 220-270 nm.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of 4-(2-Aminoethyl)benzenesulfonamide. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethylenic protons, and the protons of the amino and sulfonamide groups.[5][14]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity. The expected monoisotopic mass is approximately 200.06 Da.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amine and sulfonamide, the S=O stretches of the sulfonamide, and the aromatic C-H and C=C stretches.
Safety and Handling
4-(2-Aminoethyl)benzenesulfonamide is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.
-
Hazard Classification: It may be classified as an irritant and corrosive.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-(2-Aminoethyl)benzenesulfonamide is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its utility as a key building block for the antidiabetic drug Glipizide and as a scaffold for the development of potent carbonic anhydrase inhibitors underscores its importance in medicinal chemistry. The synthetic routes to this compound are well-established, and a range of analytical techniques are available for its characterization. As research into new therapeutic agents continues, the demand for such versatile and functionalized building blocks is likely to grow, ensuring that 4-(2-Aminoethyl)benzenesulfonamide will remain a relevant and important compound for drug discovery and development professionals.
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